molecular formula C15H23N3O3 B2991002 (3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320850-29-9

(3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2991002
CAS RN: 2320850-29-9
M. Wt: 293.367
InChI Key: GHWZXVXUQWHUOW-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Heterocyclic Derivative Syntheses

Heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives, are synthesized through oxidative carbonylation conditions. These reactions, catalyzed by PdI2 in conjunction with KI under specific conditions, yield various derivatives with potential applications in medicinal chemistry and materials science (Bacchi et al., 2005).

Antitumor Properties

Compounds synthesized from 5-diazoimidazole-4-carboxamide and alkyl/aryl isocyanates, including the 3-(2-chloroethyl) derivative, have shown curative activity against L-1210 and P388 leukemia. These findings suggest potential applications in developing novel antitumor agents (Stevens et al., 1984).

Synthesis of Diazaspiro Derivatives

The double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes leads to the formation of previously unknown symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, indicating potential in the synthesis of novel organic compounds with unique structural properties (Attanasi et al., 2001).

Tautomerism and Metal Complexation

The study of 2-acylmethyl-2-oxazolines reveals insights into the solid-state, solution, and gas-phase structures of these compounds, highlighting their potential in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Ion-Molecule Reactions in Mass Spectrometry

The study of ion-molecule reactions of 1,4-benzodiazepines in a quadrupole ion trap mass spectrometer provides valuable insights into the structural differentiation and identification of compounds, aiding in analytical and forensic chemistry (McCarley & Brodbelt, 1993).

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-14(12(2)21-16-11)15(19)18-6-3-5-17(7-8-18)13-4-9-20-10-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWZXVXUQWHUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

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